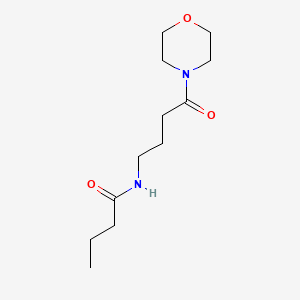
Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- is a chemical compound that features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- typically involves the reaction of a butanamide derivative with a morpholine derivative under specific conditions. One common method involves the use of acetonitrile as a solvent and phosphoric acid as a catalyst . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted morpholine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- involves its interaction with specific molecular targets. The morpholine ring allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Butanamide, 4-(4-bromophenoxy)-N-[2-(4-morpholinyl)phenyl]-: This compound features a bromophenoxy group instead of the oxobutyl group.
N-[3-(4-morpholinyl)propyl]-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide: This compound has a thiazolidinyl group instead of the oxobutyl group.
Uniqueness
Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- is unique due to its specific structural features, such as the oxobutyl group and the morpholine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
82023-72-1 |
|---|---|
Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
N-(4-morpholin-4-yl-4-oxobutyl)butanamide |
InChI |
InChI=1S/C12H22N2O3/c1-2-4-11(15)13-6-3-5-12(16)14-7-9-17-10-8-14/h2-10H2,1H3,(H,13,15) |
InChI Key |
BRALNIZWIQDXAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCCC(=O)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



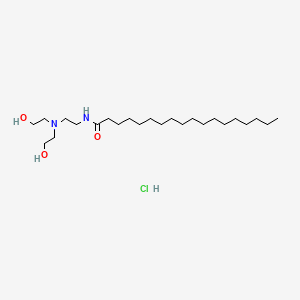

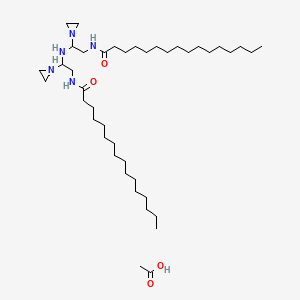





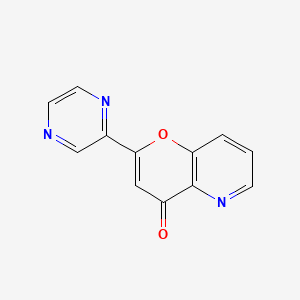

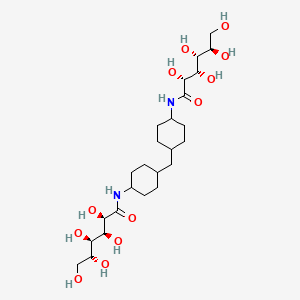
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)

